1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide - 1251688-16-0

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Catalog Number: EVT-2806084
CAS Number: 1251688-16-0
Molecular Formula: C24H27N5O2
Molecular Weight: 417.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • G protein-coupled receptors (GPCRs): Piperidine carboxamides have been shown to interact with various GPCR subtypes [, ]. These receptors play crucial roles in diverse physiological processes, and modulating their activity can have therapeutic implications.
  • Kinases: Some piperidine carboxamides have demonstrated inhibitory activity against specific kinases [, ]. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.
Applications
  • Anticancer activity: Some piperidine carboxamides have been explored for their potential to inhibit cancer cell growth and induce apoptosis [, ].
  • Anti-inflammatory activity: These compounds have shown promise in modulating inflammatory responses, potentially through their interaction with chemokine receptors or other immune-related targets [, ].
  • Neurological disorders: Piperidine carboxamides have been investigated as potential therapeutic agents for treating neurological disorders such as Alzheimer's disease and schizophrenia, potentially through their interaction with neurotransmitter receptors like serotonin or dopamine receptors [, ].

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound, referred to as compound (I) in the paper, exists in various crystalline forms, particularly the B form. This form exhibits specific peaks in X-ray powder diffraction analysis, highlighting its unique structural characteristics. The research emphasizes its potential as a pharmaceutical agent, particularly in treating cancer. []
  • Relevance: While the core structure differs, both this compound and 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide share a common motif: a piperidine ring substituted at the 4-position with a carboxamide group. This structural similarity suggests potential overlap in their binding interactions and pharmacological profiles.

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: MK-0974 acts as a potent and orally active antagonist of the calcitonin gene-related peptide (CGRP) receptor. It exhibits high affinity for human and rhesus CGRP receptors while demonstrating significantly lower affinity for canine and rat receptors. This selectivity profile suggests potential therapeutic applications in treating migraine headaches. [, ]
  • Relevance: Similar to 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, MK-0974 incorporates a piperidine ring substituted with a carboxamide moiety. This shared structural feature highlights a common pharmacophore potentially responsible for their biological activities. ,

Properties

CAS Number

1251688-16-0

Product Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Molecular Formula

C24H27N5O2

Molecular Weight

417.513

InChI

InChI=1S/C24H27N5O2/c1-2-18-3-5-21(6-4-18)31-23-15-22(27-17-28-23)29-13-9-20(10-14-29)24(30)26-16-19-7-11-25-12-8-19/h3-8,11-12,15,17,20H,2,9-10,13-14,16H2,1H3,(H,26,30)

InChI Key

PDHVGFAFCLDPKF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=NC=C4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.